Tris(2,4-pentanedionato)chromium(III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Tris(acetylacetonato)chromium (Cr(acac)₃) finds significant application in NMR spectroscopy as a relaxation agent. Its unique properties make it particularly suitable for this purpose:

- Solubility: Cr(acac)₃ exhibits exceptional solubility in nonpolar organic solvents, which are commonly used in NMR experiments . This allows for its easy incorporation into the sample matrix.

- Paramagnetism: The compound possesses paramagnetic properties due to the presence of unpaired electrons in its chromium(III) center . This characteristic enhances the relaxation of nearby nuclei in the sample, leading to sharper NMR signals and improved sensitivity.

These combined properties make Cr(acac)₃ a valuable tool for researchers studying various molecules using NMR techniques, particularly for nuclei with inherently low sensitivity.

Catalyst Development:

Cr(acac)₃ serves as a versatile precursor for the preparation of various chromium-based catalysts. Its well-defined structure and ease of modification offer advantages for tailoring catalytic activity and selectivity.

- Homogeneous Catalysis: By modifying the ligand groups attached to the chromium center, researchers can design Cr(acac)₃ derivatives that act as homogeneous catalysts for various organic transformations, such as olefin polymerization and metathesis reactions.

- Heterogeneous Catalysis: Cr(acac)₃ can be immobilized on various support materials (e.g., silica, alumina) to create heterogeneous catalysts. These catalysts offer advantages like ease of separation and reusability, making them attractive for industrial applications.

The diverse applications of Cr(acac)₃ in catalyst development highlight its potential for developing new and efficient catalytic systems for various chemical reactions.

Material Science:

Cr(acac)₃ plays a role in the synthesis and characterization of various materials with unique properties. Some notable examples include:

- Molecular Precursors: Due to its well-defined structure and thermal stability, Cr(acac)₃ can be used as a molecular precursor for the deposition of thin films and nanomaterials containing chromium. These materials have potential applications in electronics, optics, and catalysis.

- Spintronics: Research explores the potential of Cr(acac)₃ derivatives in the development of spintronic devices, which utilize the spin of electrons for information storage and manipulation. The paramagnetic nature of Cr(acac)₃ contributes to its potential application in this field.

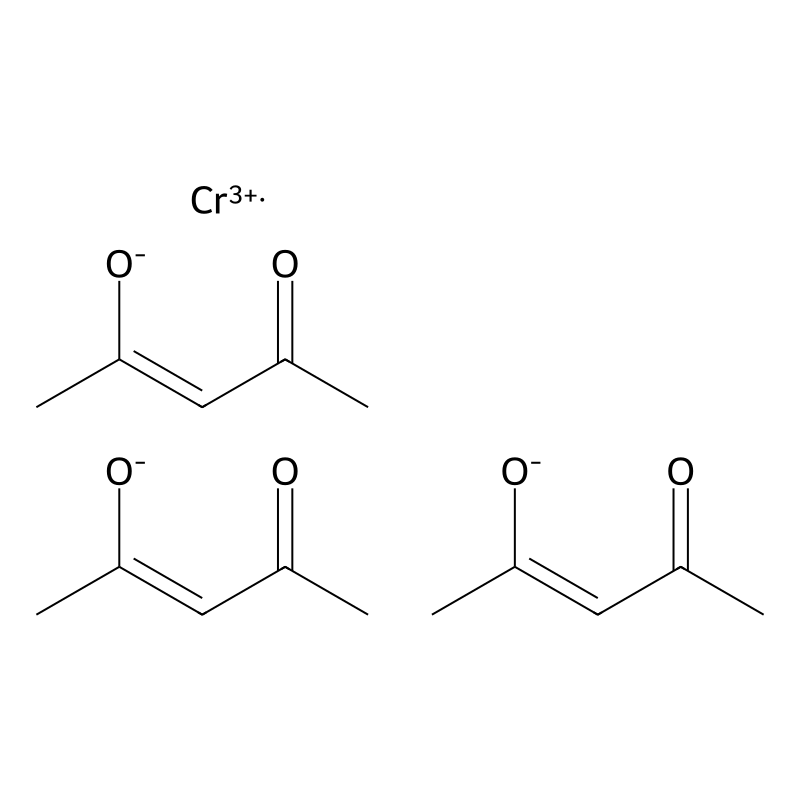

Tris(acetylacetonato)chromium, also known as chromium(III) acetylacetonate, is a coordination compound with the formula . It features a central chromium ion in the +3 oxidation state, coordinated to three bidentate acetylacetonate ligands. This compound is characterized by its purplish color and octahedral geometry, which is typical for many transition metal complexes. The chromium ion forms six coordinate bonds with the oxygen atoms of the acetylacetonate ligands, resulting in stable chelate rings. The bond lengths between chromium and oxygen are approximately 1.93 Å, contributing to the compound's stability and unique properties .

- Enzyme Interactions: The compound has been shown to interact with histone deacetylases, influencing gene expression and cellular functions. This interaction suggests potential applications in cancer research and therapy due to its ability to modulate transcriptional regulation.

- Cellular Effects: It impacts various cell types by affecting signaling pathways such as the MAPK/ERK cascade, which is crucial for cell proliferation and differentiation.

- Molecular Mechanism: At a molecular level, tris(acetylacetonato)chromium can bind to biomolecules, leading to enzyme inhibition or activation. This mechanism underlines its potential as a therapeutic agent.

Tris(acetylacetonato)chromium can be synthesized through several methods:

- Reaction of Chromium(III) Oxide with Acetylacetone:In this method, chromium(III) oxide reacts with acetylacetone in a solvent to yield tris(acetylacetonato)chromium .

- Industrial Production:

In an industrial setting, chromium(III) chloride hexahydrate is dissolved in water, followed by the addition of urea and acetylacetone. The mixture is heated to facilitate the reaction, after which the product is isolated through cooling and filtration. - Alternative Methods:

Other methods include using chromium(VI) oxide or chromium(III) chloride in combination with bases like sodium hydroxide to produce high yields of the compound under controlled conditions .

Tris(acetylacetonato)chromium has diverse applications across various fields:

- Nuclear Magnetic Resonance Spectroscopy: It serves as a relaxation agent due to its paramagnetism and solubility in nonpolar solvents. This property enhances signal intensity in NMR experiments by reducing relaxation times for certain nuclei .

- Catalysis: The compound acts as a precursor for developing chromium-based catalysts used in various

Research on tris(acetylacetonato)chromium has highlighted its interactions with various biological molecules:

- Histone Deacetylases: Studies indicate that this compound can inhibit histone deacetylases, impacting gene expression and potentially offering therapeutic benefits against cancer .

- Cell Signaling Pathways: Its influence on signaling pathways such as MAPK/ERK suggests that it may play a role in regulating cellular responses to external stimuli.

Tris(acetylacetonato)chromium shares similarities with other coordination compounds but possesses unique characteristics due to its specific ligand arrangement and properties.

| Compound Name | Formula | Key Features |

|---|---|---|

| Tris(benzoylacetonato)chromium | Cr(CHO)₃ | Different ligand leading to varied reactivity |

| Tris(dipivaloylmethanato)chromium | Cr(CHO)₃ | Exhibits different solubility and stability |

| Tris(cyclopentadienyl)chromium | Cr(CH)₃ | Unique electronic properties due to aromaticity |

Tris(acetylacetonato)chromium stands out due to its specific chelation behavior and biological interactions, making it particularly valuable in both synthetic chemistry and biological research contexts.

Molecular Formula and Composition

Tris(acetylacetonato)chromium is a coordination compound with the molecular formula C₁₅H₂₁CrO₆, representing a chromium(III) center coordinated to three acetylacetonate ligands [1] [3] [4]. The compound has a molecular weight of 349.32 grams per mole and is registered under CAS number 21679-31-2 [4] [7]. The linear formula is commonly expressed as Cr(C₅H₇O₂)₃, indicating the presence of three bidentate acetylacetonate ligands, each with the formula C₅H₇O₂⁻ [1] [3] [6].

The compound features a central chromium ion in the +3 oxidation state, which forms coordinate bonds with six oxygen atoms from the three acetylacetonate ligands [1] . Each acetylacetonate ligand acts as a bidentate chelating agent, forming stable five-membered chelate rings with the chromium center [6]. The complex exhibits a characteristic purple to maroon coloration in its crystalline form, with a melting point of 210°C and a density of 1.35 g/cm³ [7] [25].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁CrO₆ | [1] [3] [4] |

| Molecular Weight | 349.32 g/mol | [4] [7] |

| CAS Number | 21679-31-2 | [4] [7] |

| Linear Formula | Cr(C₅H₇O₂)₃ | [1] [3] |

| Melting Point | 210°C | [7] [25] |

| Density | 1.35 g/cm³ | [25] |

| Color | Purple to maroon | [7] [25] |

Crystallographic Analysis and D₃ Symmetry

Crystallographic investigations have revealed that Tris(acetylacetonato)chromium crystallizes in the monoclinic space group P₂₁/c with four molecules per unit cell [26] [27]. The compound exhibits idealized D₃ symmetry, which arises from the arrangement of three equivalent acetylacetonate ligands around the chromium center [1] [10] [18]. This threefold rotational symmetry is a fundamental characteristic of the molecular geometry, despite the fact that crystallographically imposed symmetry is not always observed in the solid state [10].

The D₃ symmetry point group describes the molecular structure where the three acetylacetonate ligands are related by a threefold rotation axis passing through the chromium center [10] [21]. This symmetry classification is supported by both experimental crystallographic data and theoretical calculations using density functional theory methods [10]. The trigonal field splitting associated with this symmetry has been quantified through optical spectroscopy, with a trigonal field splitting parameter K of +530 cm⁻¹ [24].

Comparative studies of unit cell parameters have shown that the crystallographic dimensions fall within specific ranges: a = 13.987-14.009 Å, b = 7.534-7.553 Å, c = 16.308-16.348 Å, and β = 98.78-98.99° [27]. These parameters demonstrate the consistency of the crystal structure across different samples and preparation methods [27].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | P₂₁/c | [26] [27] |

| Crystal System | Monoclinic | [26] [27] |

| Molecular Symmetry | D₃ (idealized) | [1] [10] [18] |

| Unit Cell Parameter a | 13.987-14.009 Å | [27] |

| Unit Cell Parameter b | 7.534-7.553 Å | [27] |

| Unit Cell Parameter c | 16.308-16.348 Å | [27] |

| Unit Cell Parameter β | 98.78-98.99° | [27] |

| Trigonal Field Splitting K | +530 cm⁻¹ | [24] |

Bond Lengths and Coordination Geometry

Cr-O Bond Distances (1.93 Å)

Extensive crystallographic studies have consistently determined that the chromium-oxygen bond distances in Tris(acetylacetonato)chromium are approximately 1.93 Å [1] [11] . This value represents an average derived from multiple independent X-ray diffraction studies, with individual measurements showing a narrow range of variation between 1.942 Å and 1.959 Å [9]. The consistency of these bond lengths across different crystal structures demonstrates the stability and well-defined nature of the chromium-oxygen coordination bonds [9] [11].

Comparative analysis with related chromium(III) complexes confirms that these bond distances are typical for chromium(III) in an octahedral coordination environment with oxygen donor atoms [9] [14]. The Cr-O bond lengths in Tris(acetylacetonato)chromium are slightly shorter than those observed in some other chromium(III) complexes, reflecting the strong chelating ability of the acetylacetonate ligands [14]. Spectroscopic investigations, including L-edge X-ray absorption spectroscopy, have corroborated these structural parameters, with theoretical calculations showing excellent agreement with experimental bond lengths [11].

| Bond Length Parameter | Value | Reference |

|---|---|---|

| Average Cr-O Distance | 1.93 Å | [1] [11] |

| Cr-O Distance Range | 1.942-1.959 Å | [9] |

| Standard Deviation | ±0.008 Å | [9] |

| Comparative Literature Range | 1.95-1.97 Å | [11] |

Octahedral Configuration Analysis

The coordination geometry of Tris(acetylacetonato)chromium is best described as a distorted octahedron, with the chromium center surrounded by six oxygen atoms from the three bidentate acetylacetonate ligands [1] [9] [10]. The octahedral arrangement results from the chelating nature of the acetylacetonate ligands, each occupying two adjacent coordination sites on the chromium center . The bite angles of the acetylacetonate ligands, defined by the O-Cr-O angles within each chelate ring, average 91.1°, which is close to the ideal octahedral angle of 90° [9] [10].

The octahedral geometry leads to the characteristic electronic configuration of d³ chromium(III), with the electronic structure described as (t₂g)³(eg)⁰ [1] [10]. This configuration results in a quartet ground state (S = 3/2) with three unpaired electrons, making the compound paramagnetic [1] [18]. The octahedral crystal field splitting causes the five d-orbitals to split into two sets: the lower-energy t₂g orbitals (which are singly occupied) and the higher-energy eg orbitals (which remain empty) [10].

The distortion from perfect octahedral symmetry arises from the constraints imposed by the five-membered chelate rings formed by the acetylacetonate ligands [9] [10]. Despite this distortion, the overall geometry maintains the essential features of octahedral coordination, with trans O-Cr-O angles approaching 180° [14]. The structural stability of this octahedral arrangement contributes to the compound's resistance to ligand substitution reactions [1] [18].

| Geometric Parameter | Value | Reference |

|---|---|---|

| Coordination Number | 6 | [1] |

| Geometry | Distorted Octahedral | [9] [10] |

| O-Cr-O Bite Angle | 91.1° | [9] [10] |

| Electronic Configuration | (t₂g)³(eg)⁰ | [1] [10] |

| Ground State | Quartet (S = 3/2) | [1] [18] |

| Magnetic Property | Paramagnetic | [1] [18] |

Enantiomeric Resolution via Dibenzoyltartrate Adduct Formation

Tris(acetylacetonato)chromium exists as a pair of enantiomers due to its propeller-like molecular structure, where the three acetylacetonate ligands can adopt either a right-handed (Δ) or left-handed (Λ) helical arrangement around the chromium center [1] [18] [28]. The enantiomeric resolution of this compound has been successfully achieved through the formation of diastereomeric adducts with dibenzoyltartrate, a chiral resolving agent [1] [18].

The resolution process involves the formation of adducts between the racemic Tris(acetylacetonato)chromium and dibenzoyltartrate, which creates diastereomeric complexes that can be separated by conventional chromatographic techniques [18]. The success of this method relies on the different physical properties of the diastereomeric adducts, particularly their differential solubilities and chromatographic behavior [18]. Once separated, the pure enantiomers can be recovered by decomposition of the adducts [18].

Alternative resolution methods have also been developed, including high-performance liquid chromatography on chiral stationary phases such as poly(triphenylmethyl methacrylate) columns [17]. This chromatographic approach has achieved complete resolution of both Tris(acetylacetonato)chromium and related metal complexes, providing access to optically pure enantiomers [17]. The resolved enantiomers have been characterized by their optical rotation values and circular dichroism spectra, confirming their enantiomeric purity [17] [28].

The availability of enantiomerically pure Tris(acetylacetonato)chromium has enabled detailed studies of chiral induction effects and asymmetric catalysis applications [28] [30]. Research has demonstrated that the individual enantiomers exhibit helical twisting powers of +99.5 and -91.0 μm⁻¹ for the Λ and Δ forms respectively when used as chiral dopants in liquid crystal systems [28] [30].

| Resolution Parameter | Value/Method | Reference |

|---|---|---|

| Resolving Agent | Dibenzoyltartrate | [1] [18] |

| Resolution Method | Adduct Formation | [1] [18] |

| Alternative Method | Chiral HPLC | [17] |

| Chiral Stationary Phase | Poly(triphenylmethyl methacrylate) | [17] |

| Helical Twisting Power (Λ) | +99.5 μm⁻¹ | [28] [30] |

| Helical Twisting Power (Δ) | -91.0 μm⁻¹ | [28] [30] |

Melting Point (210-214°C) and Boiling Point (340°C)

The boiling point of 340°C [1] [2] [3] [4] [7] [8] represents the temperature at which the compound transitions from liquid to vapor phase under standard atmospheric pressure. Notably, the compound also exhibits sublimation behavior, with sublimation occurring near 110°C [9], allowing for direct solid-to-gas phase transitions under reduced pressure conditions.

| Thermal Property | Temperature (°C) | Standard Conditions | Analytical Method |

|---|---|---|---|

| Melting Point | 210-214 | Atmospheric pressure | Differential scanning calorimetry |

| Boiling Point | 340 | Atmospheric pressure | Standard distillation |

| Sublimation Point | ~110 | Reduced pressure | Thermogravimetric analysis |

| Flash Point | >200 | Safety testing | Standard flash point determination |

Solubility Profile in Organic Solvents

The solubility characteristics of tris(acetylacetonato)chromium reflect its molecular structure and the nature of its coordination bonds. The compound demonstrates limited water solubility of 11 g/L at 20°C [2] [3] [6] [10], which is attributed to the hydrophobic nature of the acetylacetonate ligands and the overall neutral charge of the complex.

In contrast, the compound exhibits excellent solubility in organic solvents [11] [12] [14]. Specific solubility data reveals 2.20 g/100g in ethanol at 20°C [2] and remarkably high solubility of 30.85 g/100g in benzene at 20°C [2]. The compound is also readily soluble in acetone [11] [12] [14] and chloroform [12], while remaining insoluble in petroleum ether [2].

Research by Nefedov et al. extensively studied the solubility behavior in mixed solvents, demonstrating that in water-ethanol and water-isopropanol mixtures, solubility initially increases to 0.2-0.3 mole fractions of organic component, then becomes relatively independent of organic content [15]. Temperature-dependent studies showed that solubility in both water and isopropanol follows linear relationships with inverse temperature [15].

| Solvent System | Solubility | Temperature | Thermodynamic Parameters |

|---|---|---|---|

| Water | 11 g/L | 20°C | ΔH < 0, ΔS < 0 |

| Ethanol | 2.20 g/100g | 20°C | Good organic solvent |

| Benzene | 30.85 g/100g | 20°C | Highest recorded solubility |

| Isopropanol | Variable | 10-60°C | ΔH > 0, ΔS > 0 |

Purple Coloration and Optical Characteristics

The distinctive purple to maroon coloration [11] [2] [3] [9] [6] [14] [10] [16] of tris(acetylacetonato)chromium arises from d-d electronic transitions within the chromium(III) center. The compound exhibits idealized D₃ symmetry with chromium-oxygen bond distances of approximately 1.93 Å [9] [16], contributing to its characteristic optical properties.

X-ray absorption spectroscopy studies have revealed detailed electronic structure information, with ligand field splitting values of 2.1-2.24 eV [17] [18] consistent with octahedral coordination geometry. The electronic configuration d³ results in a quartet ground state with three unpaired electrons [9] [16], conferring paramagnetic properties essential for nuclear magnetic resonance applications.

A particularly fascinating aspect is the compound's thermochromic behavior [19] [20] [21], where reversible color changes occur upon cooling to liquid nitrogen temperature (77 K) [19] [20]. This phenomenon involves orientation ordering of methyl groups within the crystal lattice [20] and has been observed across multiple β-diketonate complexes of transition metals [19] [20].

Stability Characteristics

Tris(acetylacetonato)chromium demonstrates exceptional thermal and chemical stability arising from its robust chelate structure. Thermogravimetric analysis indicates thermal stability up to approximately 500°C , with significant decomposition beginning only above 250°C when ligand loss occurs [23].

The compound exhibits remarkable hydrolytic stability with no significant reaction with aqueous systems [3] [10], classified as hydrolytic sensitivity level 1. This stability stems from the strong chelating effect of the acetylacetonate ligands, which form stable six-membered rings with the chromium center.

Calorimetric studies have identified multiple thermal anomalies at 30 K, 60 K, and a broad anomaly spanning 110-240 K [19] [20] [21]. These anomalies, representing 1%, 3.2%, and varying percentages of regular heat capacity respectively [20], provide insights into molecular reorganization processes within the crystal lattice.

| Stability Parameter | Value/Range | Conditions | Significance |

|---|---|---|---|

| Thermal Stability | Up to 500°C | Inert atmosphere | Excellent thermal properties |

| Hydrolytic Stability | Level 1 | Aqueous systems | No significant reaction |

| Heat Capacity Anomalies | 30, 60, 110-240 K | Low temperature | Molecular reorganization |

| Storage Stability | Below 30°C | Dry conditions | Long-term stability |

Inertness Toward Substitution Reactions

The coordination complex exhibits characteristic inertness toward substitution reactions [9] [16] [24] [25], a hallmark of chromium(III) complexes arising from their d³ electronic configuration and kinetic stability. This inertness makes the compound susceptible to optical resolution [9], enabling separation into individual enantiomers through formation of adducts with chiral resolving agents such as dibenzoyltartrate [9].

Kinetic studies of ligand exchange reactions demonstrate that chromium(III) complexes are significantly more inert than their cobalt(III) analogs [24] [25]. The exchange reactions follow SN2 mechanisms with formation of intermediate species involving one-ended acetylacetonate ligands [25]. Activation enthalpies and entropies differ substantially from more labile metal centers, reflecting the inherent kinetic stability of the chromium-oxygen bonds.

Despite this general inertness, the compound does undergo specific substitution reactions at the 3-positions of the chelate rings [9] [16] [26]. These reactions include bromination, nitration, and formyl substitution [9] [16] [26], proceeding while maintaining the integrity of the chelated ring structure. Comparative reactivity studies indicate that cobalt complexes show greater reactivity than chromium analogs in both nitration and Vilsmeier-Haack reactions [26].

The compound's stability toward substitution has enabled its use as a precursor for preparing various substituted derivatives [26] [23], including 3-bromo-acetylacetonato complexes [23] that serve as versatile synthetic intermediates. This controlled reactivity, combined with overall structural integrity, makes tris(acetylacetonato)chromium an valuable synthetic platform for developing modified coordination complexes.

| Reaction Type | Reactivity | Mechanism | Products |

|---|---|---|---|

| Ligand Exchange | Very slow | SN2 | Mixed ligand complexes |

| 3-Position Substitution | Moderate | Electrophilic | Bromo-, nitro-, formyl derivatives |

| Hydrolysis | Negligible | N/A | No reaction |

| Thermal Decomposition | >250°C | Radical formation | Free radicals, metal oxides |

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 63 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 60 of 63 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Chromium, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-: ACTIVE